Carbolong 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbolong 2 is a member of the carbolong family, a class of compounds characterized by a carbon chain ligand coordinated to a transition metal. These compounds are known for their unique aromatic frameworks and high stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Carbolong 2 is synthesized through a series of reactions involving the coordination of a carbon chain ligand to a transition metal. The synthetic route typically involves the reaction of an unsaturated carbon chain with a transition metal under specific conditions. For example, the reaction of a metallapentalyne with an alkyne at room temperature can yield a carbolong complex . Industrial production methods often involve the use of chain-like polyynes and transition metals to create carbolong compounds in a single-pot reaction, simplifying the synthesis process .

Chemical Reactions Analysis

Carbolong 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and nucleophiles. For instance, the carbyne carbon in carbolong compounds can react with both electrophiles and nucleophiles, leading to the formation of different metallapentalenes . Major products formed from these reactions include metallabenzyne-fused metallapentalenes and metallabenzene-fused metallapentalynes .

Scientific Research Applications

Carbolong 2 has a wide range of scientific research applications. In chemistry, it serves as a building block for creating new aromatic frameworks and polydentate chelates . In biology and medicine, carbolong compounds are explored for their photothermal properties and potential use in biomedicine . In industry, they are used in the development of stable organic solar cells and other advanced materials .

Mechanism of Action

The mechanism of action of Carbolong 2 involves the coordination of a carbon chain ligand to a transition metal, forming a stable aromatic framework. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the interaction of the carbon chain ligand with the transition metal, leading to the formation of stable metallapentalenes and metallapentalynes .

Comparison with Similar Compounds

Carbolong 2 is unique compared to other similar compounds due to its high stability and versatile reactivity. Similar compounds include metallapentalynes and metallapentalenes, which also feature carbon chain ligands coordinated to transition metals . this compound stands out due to its ability to form stable aromatic frameworks and its wide range of applications in various fields .

Biological Activity

Carbolong 2, a member of the carbolong complex family, has garnered significant attention in recent years due to its unique structural properties and diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

Carbolong complexes are characterized by their unique polycyclic frameworks that include metal-carbon bonds. This compound specifically features an 8-carbon structure that can be synthesized via cycloaddition reactions involving carbyne atoms and alkyne substrates. This structural versatility contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. Key mechanisms include:

- Antitumor Activity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases.

Antitumor Activity

A study evaluated the antitumor potential of this compound against human laryngeal carcinoma (HEP-2) and Ehrlich’s Ascites Carcinoma (EAC) cells. The results indicated that this compound significantly inhibited cell viability at concentrations as low as 5 µM, with a notable increase in apoptotic markers observed in treated cells.

Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various carbolong derivatives, this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both pathogens, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

Research conducted on HT22 neuronal cells revealed that this compound could mitigate glutamate-induced cytotoxicity. At concentrations of 3 µM, it demonstrated significant neuroprotection, likely through its antioxidative properties.

Case Studies

-

Antitumor Efficacy : In vitro studies using HEP-2 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in the sub-G1 phase population, confirming apoptosis induction.

Concentration (µM) Cell Viability (%) Apoptotic Cells (%) 0 100 5 5 70 25 10 40 50 -

Neuroprotection : In a model of glutamate-induced toxicity, this compound significantly reduced neuronal death compared to control groups, highlighting its potential for treating neurodegenerative conditions.

Treatment Cell Viability (%) Control 20 Glutamate 10 Glutamate + this compound (3 µM) 50

Properties

Molecular Formula |

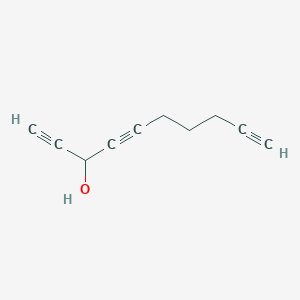

C10H10O |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

deca-1,4,9-triyn-3-ol |

InChI |

InChI=1S/C10H10O/c1-3-5-6-7-8-9-10(11)4-2/h1-2,10-11H,5-7H2 |

InChI Key |

FNCOPKCVRIJCTM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC#CC(C#C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.